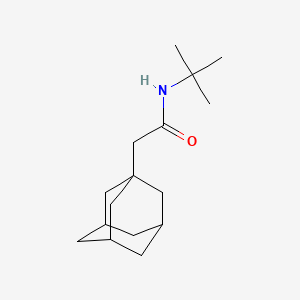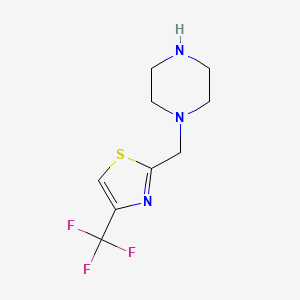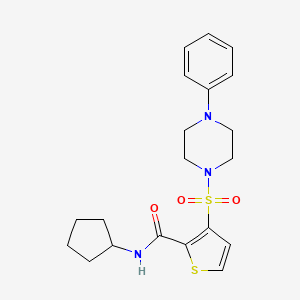
2-(adamantan-1-yl)-N-tert-butylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantyl)-N-tert-butylacetamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic cage compound with a diamond-like structure, known for its high stability and unique properties. The incorporation of adamantane moieties in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
作用機序
Target of Action
Adamantane derivatives are known to have a broad range of targets due to their high reactivity . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
It’s known that adamantane derivatives interact with their targets through various chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization in various chemical reactions .
Biochemical Pathways
Adamantane derivatives are known to affect a wide range of biochemical pathways due to their high reactivity and broad range of targets .
Pharmacokinetics
The pharmacokinetic properties of adamantane derivatives can vary widely depending on their specific chemical structure and the nature of any functional groups attached to the adamantane core .
Result of Action
Adamantane derivatives are known to have a wide range of effects at the molecular and cellular level due to their high reactivity and broad range of targets .
Action Environment
The action of adamantane derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-tert-butylacetamide typically involves the amidation of adamantane derivatives. One common method is the reaction of 1-adamantylamine with tert-butylacetyl chloride under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale amidation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(1-Adamantyl)-N-tert-butylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Halogenated adamantane derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Adamantyl ketones, carboxylic acids.
Reduction: Adamantyl amines.
Substitution: Various substituted adamantane derivatives.
科学的研究の応用
2-(1-Adamantyl)-N-tert-butylacetamide has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug that also contains an adamantane moiety.
Rimantadine: Similar to amantadine, used for its antiviral properties.
Uniqueness
2-(1-Adamantyl)-N-tert-butylacetamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the tert-butylacetamide group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
特性
IUPAC Name |
2-(1-adamantyl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEBBPYBPPBTPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)


![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2722214.png)


![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)
![1-ACETYL-N-[2-(4-FLUOROPHENYL)ETHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2722220.png)


![2-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2722229.png)
![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)


